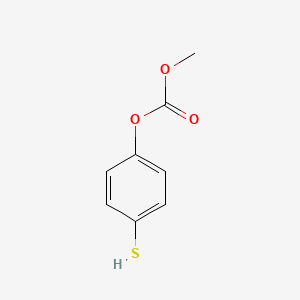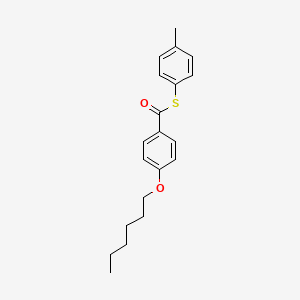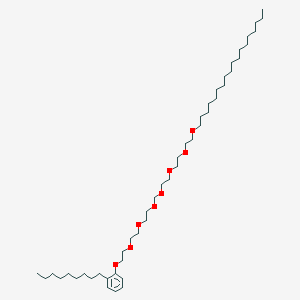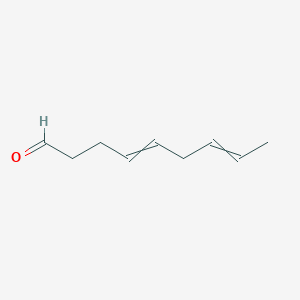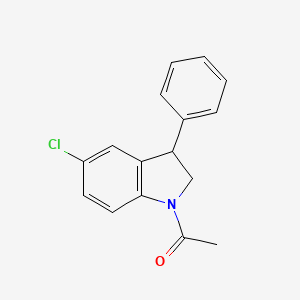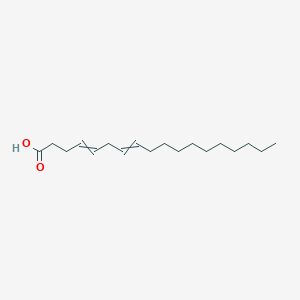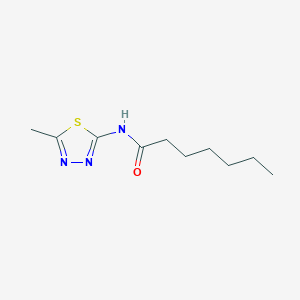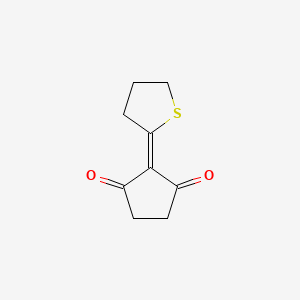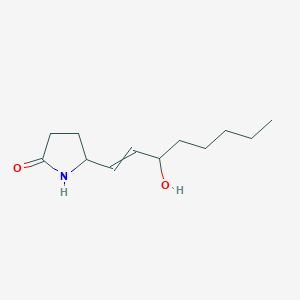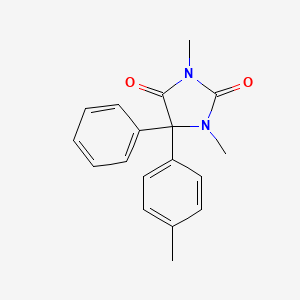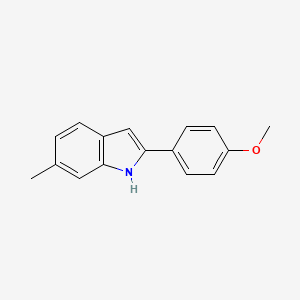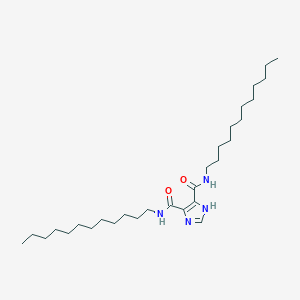![molecular formula C13H36O3Si4 B14534404 3-Butyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane CAS No. 62635-17-0](/img/structure/B14534404.png)
3-Butyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane is a chemical compound with the molecular formula C12H36O4Si5. It is a member of the trisiloxane family, which are organosilicon compounds known for their unique properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane typically involves the reaction of hexamethyltrisiloxane with butyl lithium and trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the siloxane bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and organometallic compounds are often employed.
Major Products
The major products formed from these reactions include various silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Butyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a component in biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 3-Butyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules, leading to the formation of complex structures. Its hydrophobic nature allows it to interact with lipid membranes and other hydrophobic surfaces, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,5,5,5-Hexamethyl-3,3-bis[(trimethylsilyl)oxy]trisiloxane
- Tetrakis(trimethylsiloxy)silane
- 1,1,3,3,5,5-Hexamethyl-1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane
Uniqueness
3-Butyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane is unique due to its specific butyl and trimethylsilyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring hydrophobicity, flexibility, and stability .
Properties
CAS No. |
62635-17-0 |
|---|---|
Molecular Formula |
C13H36O3Si4 |
Molecular Weight |
352.76 g/mol |
IUPAC Name |
butyl-tris(trimethylsilyloxy)silane |
InChI |
InChI=1S/C13H36O3Si4/c1-11-12-13-20(14-17(2,3)4,15-18(5,6)7)16-19(8,9)10/h11-13H2,1-10H3 |
InChI Key |
LXPHULIYHSAHFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[(Pyridin-2-yl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14534324.png)
![Benzene, [[(2-bromo-1-phenylethyl)thio]methyl]-](/img/structure/B14534336.png)
